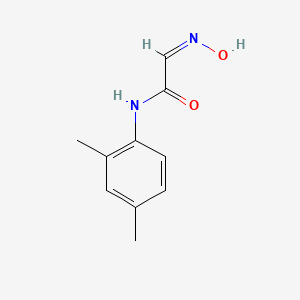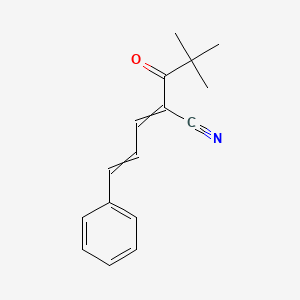
(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide is an organic compound with the molecular formula C10H12N2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 2,4-dimethylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide has been explored for various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (Z,E)-Undeca-1,3,5-triene
- tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Acetamide, N-(2-aminophenyl)-N-(prop-2-ynyl)-
Uniqueness
(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide is unique due to its specific structural features, such as the presence of the hydroxyimino group and the 2,4-dimethylphenyl moiety
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(2Z)-N-(2,4-dimethylphenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6- |
Clave InChI |
KTGCMUQPJNTITO-WDZFZDKYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)NC(=O)/C=N\O)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B11726429.png)
![[(Hepta-2,4-dien-1-yl)(phenyl)phosphoroso]benzene](/img/structure/B11726434.png)
![[(E)-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}amino]thiourea](/img/structure/B11726440.png)
![N'-[(2-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11726442.png)

![3-[5-(Hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B11726471.png)

